3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The research led by Simo et al. (1998) demonstrates a synthetic approach to 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, illustrating a broader methodology for creating purine derivatives, potentially including compounds with structural similarities to the one . Their work underlines the importance of intramolecular alkylation in purine synthesis (Ondrej Simo, A. Rybár, J. Alföldi, 1998).
A study on the methylation and reduction of purine derivatives by Armarego and Reece (1976) provides insight into the structural transformations of purines under various chemical conditions. This research could serve as a foundational understanding for manipulating the structure of the specified compound for different applications (W. Armarego, P. A. Reece, 1976).
Pharmacological Potential
- Khaliullin et al. (2018) reported on the antidepressant activity of a structurally related compound, indicating a potential research avenue for exploring the pharmacological effects of similar purine derivatives. This suggests that the specified compound could be investigated for its bioactivity and therapeutic applications (F. Khaliullin, Y. Shabalina, G. G. Davlyatova, L. A. Valeeva, 2018).
Chemical Interactions and Binding Studies
- The study by Latosinska et al. (2014) on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines highlights the significance of understanding molecular interactions for the development of therapeutic agents. Although focusing on methylxanthines, this research could guide studies into the interaction mechanisms of the specified purine derivative with biological targets (J. Latosinska, M. Latosinska, G. A. Olejniczak, J. Seliger, V. Zagar, 2014).
properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-16-13-18(15-24(2,3)14-16)25-22-26-20-19(21(30)27-23(31)28(20)4)29(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16,18H,8,11-15H2,1-4H3,(H,25,26)(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPNJQVHRQWDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione |
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